alpha-Eudesmol

Descripción general

Descripción

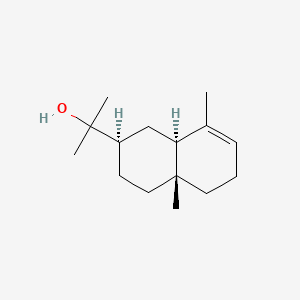

El alfa-eudesmol es un alcohol sesquiterpenoide que se encuentra en varios aceites esenciales, particularmente aquellos derivados de plantas como Cryptomeria japonica y especies de Eucalyptus . Es conocido por su estructura distintiva, que incluye un sustituyente hidroxilo en la posición C-11 y un doble enlace entre C-3 y C-4 . Este compuesto se estudia a menudo por sus posibles propiedades terapéuticas y su papel en la industria de las fragancias.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El alfa-eudesmol se puede sintetizar a partir de difosfato de (2E,6E)-farnesilo mediante la acción de la alfa-eudesmol sintasa . Esta enzima cataliza la conversión de difosfato de farnesilo a alfa-eudesmol, junto con otros isómeros de eudesmol.

Métodos de producción industrial: La producción industrial de alfa-eudesmol generalmente implica la extracción de aceites esenciales de plantas como Eucalyptus y Cryptomeria japonica. Los aceites esenciales luego se someten a procesos como la hidrodestilación, la extracción con solventes y la extracción con fluidos supercríticos para aislar el alfa-eudesmol .

Análisis De Reacciones Químicas

Tipos de reacciones: El alfa-eudesmol experimenta varias reacciones químicas, que incluyen:

Oxidación: El alfa-eudesmol se puede oxidar para formar acetato de alfa-eudesmol.

Reducción: Las reacciones de reducción pueden modificar el grupo hidroxilo, lo que puede conducir a diferentes derivados.

Sustitución: El grupo hidroxilo en alfa-eudesmol se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Productos principales:

Acetato de alfa-eudesmol: Formado por acetilación de alfa-eudesmol.

Diversos derivados: Dependiendo de las reacciones y condiciones específicas aplicadas.

4. Aplicaciones de la Investigación Científica

El alfa-eudesmol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para sintetizar otros sesquiterpenoides y estudiar mecanismos de reacción.

Biología: Investigado por su papel en el metabolismo de las plantas y sus efectos en varios sistemas biológicos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Alpha-eudesmol exhibits several pharmacological actions, including:

- Calcium Channel Blockade : Research indicates that this compound acts as a P/Q-type calcium channel blocker. It inhibits neurogenic vasodilation and reduces plasma extravasation in models of neurogenic inflammation, suggesting potential applications in treating conditions like migraines and other pain syndromes .

- Cytotoxic Effects in Cancer : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it demonstrated an IC50 value ranging from 5.38 to 10.60 μg/mL against B16-F10 and K562 cells, indicating its potential as an anti-cancer agent through mechanisms involving apoptosis .

- Anti-inflammatory Activity : this compound has been identified as one of the key compounds in Magnolia volatile oil, which has shown efficacy against inflammation-related pathways. Its role in inhibiting tumor necrosis factor (TNF) and interleukin-1 beta (IL-1β) suggests that it could be beneficial in treating inflammatory diseases .

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

El alfa-eudesmol ejerce sus efectos a través de varias vías moleculares:

Bloqueo de canales de calcio: Inhibe las corrientes de calcio, lo que puede reducir la inflamación neurogénica y proporcionar neuroprotección.

Vías antiinflamatorias: El alfa-eudesmol modula la vía de señalización del factor nuclear-kappa B (NF-κB), reduciendo la expresión de citoquinas proinflamatorias.

Actividad antioxidante: Mejora la expresión de enzimas antioxidantes como la superóxido dismutasa y la catalasa, protegiendo las células del estrés oxidativo.

Comparación Con Compuestos Similares

El alfa-eudesmol es parte de un grupo de sesquiterpenoides que incluye beta-eudesmol y gamma-eudesmol. Estos compuestos comparten estructuras similares pero difieren en la posición del grupo hidroxilo y los dobles enlaces .

Compuestos Similares:

Beta-eudesmol: Conocido por sus propiedades antiinflamatorias y anticancerígenas.

Gamma-eudesmol: Estudiado por sus potenciales efectos neuroprotectores.

Cryptomeridiol: Otro sesquiterpenoide de tipo eudesmano con actividades biológicas similares.

Singularidad: La combinación única de alfa-eudesmol de un grupo hidroxilo en C-11 y un doble enlace entre C-3 y C-4 lo distingue de sus isómeros, contribuyendo a sus actividades biológicas y aplicaciones específicas .

Actividad Biológica

Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol known for its diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a hydroxyl group that contributes to its reactivity and biological activity. It is one of several isomers of eudesmol, each exhibiting distinct biological properties.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human hepatocellular carcinoma HepG2 cells revealed that this compound induces apoptosis through caspase-mediated pathways. The IC50 values ranged from 5.38 to 10.60 μg/mL, indicating potent anti-cancer activity compared to its isomers, beta- and gamma-eudesmol .

Table 1: Cytotoxic Effects of Eudesmol Isomers

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | B16-F10 | 5.38 ± 1.10 |

| This compound | K562 | 10.60 ± 1.33 |

| Beta-Eudesmol | B16-F10 | 16.51 ± 1.21 |

| Gamma-Eudesmol | K562 | 8.86 ± 1.27 |

The study also noted that this compound did not disrupt cellular membranes at any tested concentration but caused a loss of mitochondrial membrane potential and increased caspase-3 activation, confirming its role in promoting apoptosis .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In a study assessing the essential oils of Eucalyptus species, this compound was identified as a significant component with notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for this compound against selected strains were as follows:

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Listeria monocytogenes | >80 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its cytotoxic and antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It acts as a P/Q-type calcium channel blocker, which inhibits neurogenic vasodilation and extravasation in models of inflammation . This mechanism may contribute to its therapeutic potential in treating inflammatory conditions.

Case Studies and Clinical Implications

A recent case study explored the effects of this compound on mental stress in humans, indicating that even low doses (approximately 950 ng) could influence stress levels positively . This suggests potential applications in mental health treatment, although more extensive clinical trials are needed to confirm these findings.

Propiedades

IUPAC Name |

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSRUSQUAVXUKK-VNHYZAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883392 | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-16-5 | |

| Record name | α-Eudesmol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Eudesmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-EUDESMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.